2-Methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide
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Overview
Description
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring, a thiophene ring, and a carboxamide group. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both furan and thiophene rings suggests that it may exhibit unique electronic properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene ring, followed by the introduction of the furan ring and the carboxamide group. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Introduction of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the furan-thiophene intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or alkylated thiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and furan rings may allow the compound to interact with enzymes or receptors, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: A cough suppressant containing a thiophene nucleus.
Uniqueness
2-Methyl-N-(2-(3-methylbenzo[b]thiophen-2-yl)ethyl)furan-3-carboxamide is unique due to the combination of furan and thiophene rings in its structure. This dual-ring system may confer distinct electronic properties and biological activities, setting it apart from other thiophene-based compounds .
Properties
CAS No. |
920505-52-8 |
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Molecular Formula |
C17H17NO2S |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]furan-3-carboxamide |
InChI |
InChI=1S/C17H17NO2S/c1-11-13-5-3-4-6-16(13)21-15(11)7-9-18-17(19)14-8-10-20-12(14)2/h3-6,8,10H,7,9H2,1-2H3,(H,18,19) |
InChI Key |
IPGWNLWDWPAOOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CCNC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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